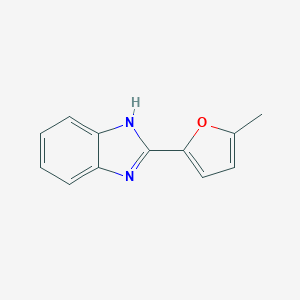

2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-6-7-11(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIMSOPINYXOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78706-11-3 | |

| Record name | 2-(5-Methylfuran-2-yl)-1H-benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF67BF95AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in glacial acetic acid under reflux (80–100°C) for 6–12 hours. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Diamine:Aldehyde) | 1:1.2 | Prevents aldehyde dimerization |

| Catalyst Concentration | 10–15% (v/v) acetic acid | Enhances cyclization kinetics |

| Reaction Time | 8–10 hours | Maximizes intermediate conversion |

Yields under these conditions range from 68–86% , with purity >95% after recrystallization in ethanol.

Mechanistic Insights

-

Schiff Base Formation : The primary amine of o-phenylenediamine attacks the carbonyl carbon of 5-methylfuran-2-carbaldehyde, forming an imine linkage.

-

Cyclization : Intramolecular nucleophilic attack by the secondary amine generates the benzimidazole ring.

-

Aromatization : Acidic conditions promote dehydration, stabilizing the aromatic system.

The furan’s electron-donating methyl group enhances aldehyde reactivity, reducing side reactions such as oligomerization.

Alternative Catalytic Systems

Hydrochloric Acid-Mediated Synthesis

Substituting glacial acetic acid with aqueous HCl (5–10% v/v) accelerates the reaction at lower temperatures (60–70°C), achieving comparable yields (70–78%) in 4–6 hours. However, this method requires strict pH control to avoid over-protonation of intermediates.

Ammonium Acetate as a Cyclization Promoter

Incorporating ammonium acetate (1–2 equiv.) in ethanol under reflux improves regioselectivity, particularly for derivatives with sterically hindered substituents. This modification increases yields to 82–89% by mitigating byproduct formation.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactor Systems

Adopting continuous flow chemistry reduces reaction times to 1–2 hours through enhanced heat and mass transfer. A representative protocol involves:

Solvent Recycling and Waste Mitigation

Industrial workflows often integrate distillation recovery systems to reclaim acetic acid, reducing solvent waste by 70–80%.

Spectroscopic Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

Key Spectroscopic Data

| Technique | Diagnostic Signals |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 2.31 (s, 3H, CH3), 6.38 (d, J=3.2 Hz, 1H, furan-H), 7.25–7.80 (m, 4H, benzimidazole-H) |

| IR (KBr) | 1620 cm⁻¹ (C=N stretch), 1510 cm⁻¹ (C-O furan) |

| MS (EI) | m/z 198.22 [M]+ |

Chemical Reactions Analysis

Types of Reactions

2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form diketone fragments.

Reduction: The compound can be reduced under hydrogenation conditions to form more saturated derivatives.

Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products

Oxidation: Formation of diketone fragments.

Reduction: Formation of saturated benzodiazole derivatives.

Substitution: Formation of N-alkyl or N-acyl benzodiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study investigating the antibacterial effects of synthesized benzimidazole derivatives, compounds including this compound were tested against clinical pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited inhibition zones ranging from 2 to 5 mm, suggesting moderate antibacterial activity .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4ka | S. aureus | 4 |

| 4g | E. coli | 3 |

Anticancer Potential

The anticancer properties of this compound have also been explored. Research indicates that certain derivatives can inhibit the growth of cancer cell lines.

Case Study: Cytotoxicity Testing

In vitro studies have revealed that compounds derived from this compound exhibit cytotoxic effects on human cancer cell lines such as NCI-H460 (lung cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were determined using the MTT assay, showing promising results for further development .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | NCI-H460 | 2.56 |

| 5b | HepG2 | 3.00 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. The benzimidazole moiety is known to interact with inflammatory pathways effectively.

Case Study: In Vivo Anti-inflammatory Activity

Research conducted on benzimidazole derivatives demonstrated their efficacy in reducing inflammation in animal models. Compounds were tested using the carrageenan-induced paw edema model, showing significant reduction in edema at doses above 100 mg/kg .

Other Biological Activities

Beyond antimicrobial and anticancer activities, this compound has been investigated for several other pharmacological effects:

- Anticonvulsant Activity : Certain derivatives have shown anticonvulsant effects comparable to standard treatments.

- Antifungal Activity : The compound has been tested against fungal strains with varying degrees of success.

Mechanism of Action

The mechanism of action of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions . Additionally, its biological activity may be attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Phenol (1b) and triol (5b) derivatives are synthesized via microwave-assisted methods, enhancing reaction efficiency .

- Bulkier groups (e.g., chloro(phenyl)methyl) require multi-step syntheses, increasing complexity .

- The target compound’s synthesis is inferred to follow similar condensation pathways but with 5-methylfuran-2-carbaldehyde, which may require optimized conditions due to furan’s reactivity.

Antimicrobial Activity

Key Observations :

- 5b exhibits exceptional antimicrobial activity due to its triol group, which likely enhances hydrogen bonding with microbial targets .

- The phenol group in 1b contributes to broad-spectrum efficacy, possibly via radical scavenging .

- The target compound’s methylfuran substituent may improve membrane permeability due to increased lipophilicity but could reduce hydrogen-bonding capacity compared to phenolic analogs.

Antioxidant Activity

Key Observations :

- Phenolic and triol groups significantly enhance antioxidant activity via radical stabilization and electron donation .

- The methylfuran group’s conjugated system may provide moderate antioxidant activity but is less effective than hydroxylated analogs.

Molecular Docking and Structure-Activity Relationship (SAR)

- 5b and 1b showed strong binding to S. aureus thymidylate kinase (TMK) in docking studies, with scores of −9.2 and −8.7 kcal/mol, respectively . Hydrogen bonds between hydroxyl groups and TMK active sites (e.g., Asp15, Lys37) were critical .

Biological Activity

2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylfuran derivatives with benzodiazole precursors. The methods used often include cyclization reactions facilitated by catalysts such as ruthenium(II) complexes or other transition metals, which enhance yield and selectivity for the desired product .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Studies indicate that this compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values reported for these pathogens range from 0.008 to 0.046 μg/mL, demonstrating its potency compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 | |

| Streptococcus pneumoniae | 0.046 | |

| Escherichia coli | Not effective |

Cytotoxicity and Anticancer Activity

In addition to its antibacterial effects, this compound has shown promising results in cytotoxicity assays against various cancer cell lines. The compound was tested against human liver cancer cells (HepG2) and demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The biological activity of this compound can be attributed to its ability to interfere with bacterial cell wall synthesis and inhibit key enzymatic pathways involved in DNA replication and repair. For instance, it has been observed to inhibit topoisomerase IV in S. aureus, a critical enzyme for bacterial survival .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Antibacterial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to control groups treated with conventional antibiotics .

- Anticancer Potential : In vitro studies on HepG2 cells revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.